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molecular formula C7H3Cl2IO2 B8403424 2,3-Dichloro-6-iodobenzoic acid

2,3-Dichloro-6-iodobenzoic acid

Cat. No. B8403424
M. Wt: 316.90 g/mol
InChI Key: ZQJAAHWFOYUIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211189B1

Procedure details

n-Butyllithium (1.45M solution in hexane, 19.4 mmol, 13.4 ml) was added dropwise to a stirred solution of diisopropylamine (21.4 mmol, 3.0 ml) in THF (90 ml) at 0° C. After 30 minutes, the solution was cooled to −78° C. and a solution of 1,2-dichloro-4-iodobenzene (5.30 g, 19.4 mmol) in TIF (10 ml) was added dropwise. After 10 minutes, solid carbon dioxide was added cautiously and the allowed to warm to room temperature over 16 h. The mixture was diluted with water and extracted twice with ethyl acetate. The aqueous layer was acidified with dilute aqueous hydrochloric acid and then extracted twice with ethyl acetate. The extracts were dried over sodium sulphate and evaporated to give the title compound as a yellow solid (3.59 g). 300 MHz 1H NMR (d6-DMSO) 11.5 (1H, br.s), 7.82 (1H, d, J 8.4 Hz), 7.44 (1H, d, J 8.4 Hz).
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:15]=1[Cl:21].[C:22](=[O:24])=[O:23]>C1COCC1.O>[Cl:21][C:15]1[C:14]([Cl:13])=[CH:19][CH:18]=[C:17]([I:20])[C:16]=1[C:22]([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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